molecular formula C21H15FO B6324428 (2E)-3-(3-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 109790-55-8

(2E)-3-(3-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No. B6324428
CAS RN: 109790-55-8
M. Wt: 302.3 g/mol
InChI Key: HZRUTBMHYZCVBS-NTEUORMPSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the condensation of a suitable acetophenone with a benzaldehyde derivative in the presence of a base, a reaction known as the Claisen-Schmidt condensation .


Molecular Structure Analysis

Molecular structure analysis would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of bonds present in the molecule and their arrangement .


Chemical Reactions Analysis

This would involve studying how the compound reacts with various reagents. As a chalcone, it might be expected to undergo reactions typical of carbonyl compounds or conjugated alkenes .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve computational docking studies, in vitro biochemical assays, and in vivo studies .

Safety and Hazards

Safety data would typically be determined experimentally, according to regulatory guidelines. This could include data on the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future research could involve synthesizing analogs of the compound, testing them for biological activity, and optimizing their properties for potential use as pharmaceuticals or other types of bioactive molecules .

properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRUTBMHYZCVBS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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